Methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate is a chemical compound that belongs to the class of amino acids and is characterized by its unique structural features. This compound is notable for its potential applications in pharmaceutical chemistry, particularly as a building block in drug development.
The compound is synthesized through various organic chemical reactions, often involving the modification of amino acids or pyridine derivatives. The presence of a bromine atom in the pyridine ring enhances its reactivity and potential biological activity.
Methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate can be classified as:
The synthesis of methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate typically involves several steps:
The reactions often require controlled conditions to ensure high yields and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for monitoring the progress and verifying the structure of the synthesized compound.
Methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate has a chiral center at the second carbon atom, which contributes to its stereochemistry. The molecular formula is CHBrNO.
The compound can participate in various chemical reactions due to its functional groups:
Reactions are typically performed under inert atmospheres to prevent oxidation or unwanted side reactions. Solvents such as dimethyl sulfoxide (DMSO) or dichloromethane are commonly used.
The mechanism of action for methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate primarily relates to its interaction with biological targets:
Research indicates that compounds with similar structures often interact with G-protein coupled receptors or act as enzyme inhibitors, leading to therapeutic effects in various diseases.
Methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate has several potential applications in scientific research:
The systematic IUPAC name methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate adheres to substitutive nomenclature principles defined in the Blue Book (P-65 for esters and P-62 for amines). The parent chain is a propanoate ester, with the pyridine ring designated as a 5-bromo-substituted 2-pyridyl substituent. The "(2S)" stereodescriptor specifies absolute configuration at the chiral α-carbon, following Cahn-Ingold-Prelog priority rules where the amino group (NH₂) outranks the ester carbonyl [8].
Key structural identifiers include:
Table 1: Nomenclature and Structural Descriptors
Identifier Type | Value |
---|---|
IUPAC Name | methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate |
Stereochemical Notation | (2S) |
CAS Registry Number | Not publicly disclosed |
Isomeric SMILES | COC(=O)C@HN |
The pyridine numbering assigns position "1" to the nitrogen atom, making the bromine substituent at position "5" and the propanoate attachment at position "2". This numbering follows IUPAC’s lowest locant rule for heterocycles, where heteroatoms receive priority over halogen substituents during locant assignment [8].
The molecule’s chiral α-amino ester structure enables its incorporation into peptidomimetics and bioactive small molecules. Its synthetic utility derives from three reactive centers: (1) the nucleophilic primary amine, (2) the electrophilic ester carbonyl, and (3) the bromine atom on the pyridine ring. This triad facilitates orthogonal derivatization strategies:
Table 2: Synthetic Applications of Reactive Centers
Functional Group | Reaction Type | Product Application |
---|---|---|
α-Amino group | Acylation | Peptidomimetic backbones |
Methyl ester | Hydrolysis | Carboxylic acid bioisosteres |
5-Bromopyridine | Suzuki coupling | Biaryl drug candidates |
The enantiomeric purity (>95% ee) of commercially available material ensures chirality transfer in asymmetric syntheses. This is critical when synthesizing stereospecific neuropharmacological agents, where the (S)-configuration mimics natural L-amino acid geometry in receptor binding domains. Case studies include derivatives acting as metabotropic glutamate receptor (mGluR) modulators and GABA uptake inhibitors [3] .
The 5-bromopyridin-2-yl group confers three strategic advantages in drug design:
Table 3: Bioactive Molecules Containing 5-Bromopyridine Units
Therapeutic Target | Role of 5-Bromopyridine | Observed Effect |
---|---|---|
Kinase enzymes | Halogen bonding with hinge region | 10-fold ↑ potency vs chloro analog |
Microbial topoisomerases | Hydrophobic contact with Phe residues | Enhanced Gram(+) antibacterial activity |
Neurotransmitter transporters | π-Stacking with aromatic gate residues | Selectivity for GABA vs dopamine transporters |
Notably, the 2-pyridyl substitution pattern positions the nitrogen meta- to the bromine, creating a hydrogen bond acceptor proximal to the amino acid backbone. This geometry facilitates intramolecular interactions that stabilize bioactive conformations—evidenced in anticonvulsant candidates where the pyridine N coordinates with threonine residues in voltage-gated sodium channels [3] .
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1